![molecular formula C15H13FN2O2 B5870840 N'-[(4-fluorobenzoyl)oxy]-2-methylbenzenecarboximidamide](/img/structure/B5870840.png)
N'-[(4-fluorobenzoyl)oxy]-2-methylbenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-fluorobenzoyl)oxy]-2-methylbenzenecarboximidamide, also known as FB-2MI, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. FB-2MI is a benzimidazole derivative that has been synthesized through a novel method, and its unique structure has been found to exhibit promising biological activity.
Mecanismo De Acción
The mechanism of action of N'-[(4-fluorobenzoyl)oxy]-2-methylbenzenecarboximidamide is not fully understood, but it has been proposed that it may exert its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. N'-[(4-fluorobenzoyl)oxy]-2-methylbenzenecarboximidamide may also induce oxidative stress and activate the p53 pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N'-[(4-fluorobenzoyl)oxy]-2-methylbenzenecarboximidamide has been found to exhibit low toxicity in normal cells, indicating its potential as a selective antitumor agent. In addition to its antitumor activity, N'-[(4-fluorobenzoyl)oxy]-2-methylbenzenecarboximidamide has also been shown to exhibit anti-inflammatory and antioxidant effects, which may have implications for the treatment of other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[(4-fluorobenzoyl)oxy]-2-methylbenzenecarboximidamide has several advantages for use in lab experiments, including its ease of synthesis, low toxicity in normal cells, and potential for selective antitumor activity. However, its mechanism of action is not fully understood, and further research is needed to elucidate its biological effects.
Direcciones Futuras
There are several future directions for research on N'-[(4-fluorobenzoyl)oxy]-2-methylbenzenecarboximidamide, including:
1. Further studies to elucidate its mechanism of action and biological effects
2. Exploration of its potential applications in other disease areas, such as inflammation and oxidative stress-related disorders
3. Optimization of its chemical structure to improve its potency and selectivity
4. Development of novel drug delivery systems to improve its pharmacokinetic properties and efficacy.
In conclusion, N'-[(4-fluorobenzoyl)oxy]-2-methylbenzenecarboximidamide is a promising compound with potential applications in medicinal chemistry, particularly as an antitumor agent. Its unique structure and biological activity make it an interesting target for further research and development.
Métodos De Síntesis
N'-[(4-fluorobenzoyl)oxy]-2-methylbenzenecarboximidamide has been synthesized through a one-pot reaction involving the condensation of 4-fluorobenzoic acid, o-toluidine, and phosgene. This method has been found to be efficient and cost-effective, and it has the potential to be scaled up for industrial production.
Aplicaciones Científicas De Investigación
N'-[(4-fluorobenzoyl)oxy]-2-methylbenzenecarboximidamide has been studied for its potential applications in medicinal chemistry, particularly as an antitumor agent. Several studies have shown that N'-[(4-fluorobenzoyl)oxy]-2-methylbenzenecarboximidamide exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, N'-[(4-fluorobenzoyl)oxy]-2-methylbenzenecarboximidamide has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Propiedades
IUPAC Name |
[(Z)-[amino-(2-methylphenyl)methylidene]amino] 4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2/c1-10-4-2-3-5-13(10)14(17)18-20-15(19)11-6-8-12(16)9-7-11/h2-9H,1H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZZUTRLIVZWMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=NOC(=O)C2=CC=C(C=C2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C(=N/OC(=O)C2=CC=C(C=C2)F)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

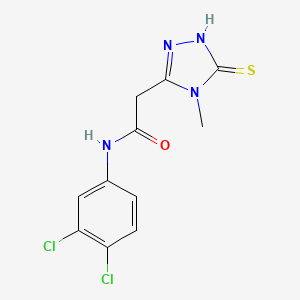
![N-isobutyl-4-[(2-thienylacetyl)amino]benzamide](/img/structure/B5870764.png)

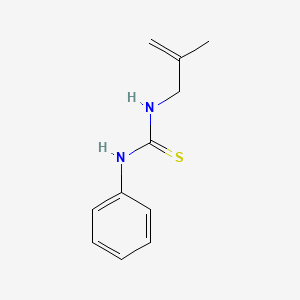
![N-[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B5870785.png)
![4-{[5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5870792.png)

![N'-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5870805.png)
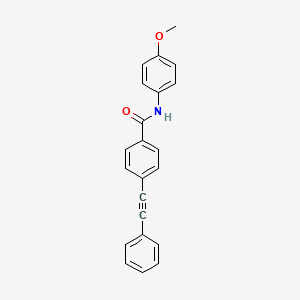
![2,4-dichloro-6-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5870817.png)
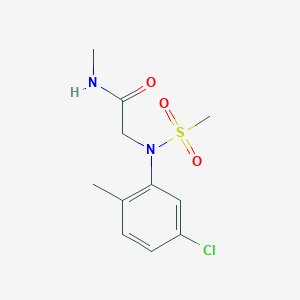
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-isopropylacetamide](/img/structure/B5870833.png)
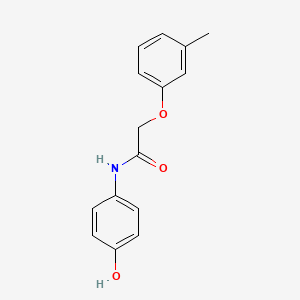
![2-phenyl-1-oxaspiro[4.5]decan-4-one oxime](/img/structure/B5870861.png)